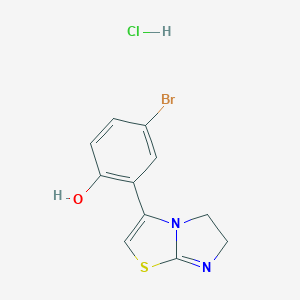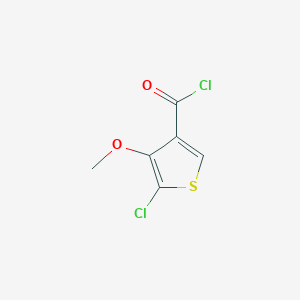
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as R-2-AMT and is a chiral intermediate used for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is not well understood. However, studies have shown that it acts as a chiral auxiliary in the synthesis of chiral compounds. It has also been shown to have potential antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- are not well studied. However, studies have shown that it has potential antitumor activity and can act as a chiral auxiliary in the synthesis of chiral compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- in lab experiments are its chiral nature and potential applications in the synthesis of pharmaceuticals and agrochemicals. However, the limitations are its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-. These include:
1. Further studies on its mechanism of action and potential antitumor activity.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential applications in the synthesis of other chiral compounds.
4. Investigation of its potential applications in other fields such as materials science and catalysis.
In conclusion, Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is a chiral intermediate with potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- involves the reaction of (R)-2-amino-1-methyl-3-oxobutane with isobutyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)-.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- has potential applications in various research fields. It is used as a chiral intermediate for the synthesis of pharmaceuticals such as antihypertensive drugs, antitumor agents, and antibiotics. It is also used for the synthesis of agrochemicals such as herbicides and insecticides. Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- is also used in the synthesis of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
159877-48-2 |
|---|---|
Produktname |
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- |
Molekularformel |
C9H18N2O3 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-4-amino-4-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C9H18N2O3/c1-6(5-7(10)12)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H2,10,12)(H,11,13)/t6-/m1/s1 |
InChI-Schlüssel |
RHTSOFOGPVTVGP-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](CC(=O)N)NC(=O)OC(C)(C)C |
SMILES |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CC(=O)N)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, (R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)




![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)


![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)